6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methoxybenzenesulfonyl group at the 3rd position, and a dihydroquinolinone core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-chloroquinoline and 4-methoxybenzenesulfonyl chloride.
Nucleophilic Substitution: The 6-chloroquinoline undergoes nucleophilic substitution with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ol: This compound is similar in structure but contains a hydroxyl group instead of a dihydroquinolinone core.
1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide: This derivative includes a piperidine carboxamide group, offering different biological properties.
Uniqueness
6-Chloro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methoxybenzenesulfonyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-22-11-3-5-12(6-4-11)23(20,21)15-9-18-14-7-2-10(17)8-13(14)16(15)19/h2-9H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZFJTHWFNKDEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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